![molecular formula C18H14BrN3O2 B3139107 n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide CAS No. 477251-96-0](/img/structure/B3139107.png)
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Vue d'ensemble
Description
The compound “n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide” is a type of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Applications De Recherche Scientifique
Antimycobacterial Activities
The compound and its derivatives have been studied for antimycobacterial activities. Notably, some synthesized compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, and were found to be more potent than standard treatments in some cases (Sriram et al., 2007).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of this compound's derivatives. These studies have developed various synthetic pathways and methods to obtain derivatives with potential biological activity, indicating the compound's role as a versatile scaffold in medicinal chemistry (Bucha et al., 2014).
Anti-inflammatory and Anticancer Potential
Some derivatives of the compound have shown promising anti-inflammatory and anticancer activities. For instance, certain naphthyridine-3-carboxamide derivatives demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, suggesting their potential dual role in cancer and inflammation management (Madaan et al., 2013).
Chemical Synthesis and Applications
The chemical synthesis pathways for this compound and its derivatives have been explored to create various structurally related molecules. These studies contribute to understanding the compound's chemistry and potential applications in different biological contexts (Kobayashi et al., 2009).
Orientations Futures
The future directions for research on “n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide” and related compounds could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further investigations into their potential applications in medicinal chemistry and materials science could be beneficial .
Mécanisme D'action
Target of Action
It’s worth noting that 1,8-naphthyridine derivatives have been associated with a wide range of biological activities . For instance, some compounds containing a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections .
Mode of Action
The 1,8-naphthyridine core is known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
1,8-naphthyridines are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the solubility of a compound in dmso can influence its bioavailability . The synthesized compounds related to this structure were found to be readily soluble in DMSO .
Result of Action
Compounds with a 1,8-naphthyridine core have been associated with various biological activities, including antibacterial, fungicidal, and carcinogenic activity .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-cyclopropyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-11-3-1-4-13(9-11)22-10-15(18(24)21-12-6-7-12)16(23)14-5-2-8-20-17(14)22/h1-5,8-10,12H,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSYCLKNLQVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



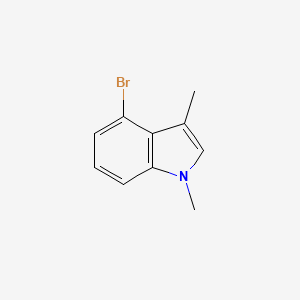


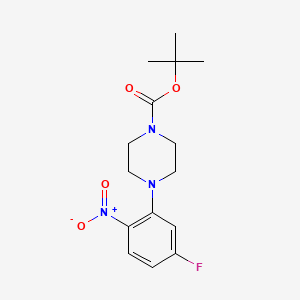
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)

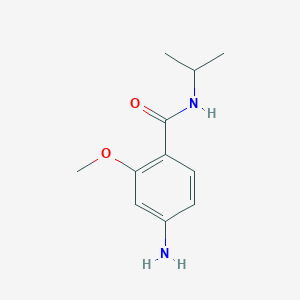

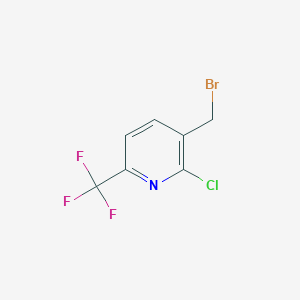

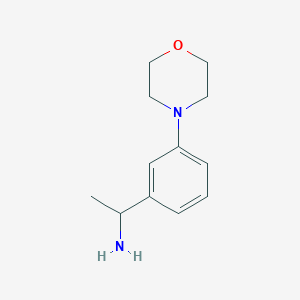
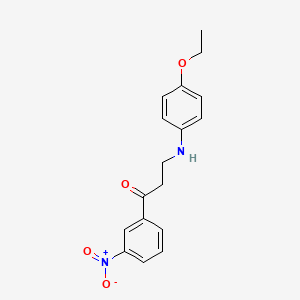
![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)